-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
[1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5: is a synthetic compound characterized by its unique structural features. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of a hydroxypentyl group and a tetramethylcyclopropyl moiety makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the hydroxypentyl group and the tetramethylcyclopropyl moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxypentyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl group may yield ketones, while substitution reactions on the indole ring can produce a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may serve as a probe to study various biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 involves its interaction with specific molecular targets. The hydroxypentyl group may facilitate binding to certain receptors or enzymes, while the indole core can interact with various biological macromolecules. The tetramethylcyclopropyl moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Indol-3-yl)-ethylamine: This compound shares the indole core but lacks the hydroxypentyl and tetramethylcyclopropyl groups.
Tryptamine: Another indole derivative with different substituents, commonly found in biological systems.
Uniqueness: The unique combination of the hydroxypentyl group and the tetramethylcyclopropyl moiety distinguishes 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone-2,4,5,6,7-d5 from other similar compounds, potentially offering distinct biological activities and applications.
Eigenschaften
Molekularformel |
C21H29NO2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D |
InChI-Schlüssel |
AFWBYMXUEMOBRP-OAWGXGCBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


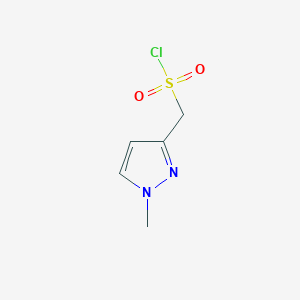
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

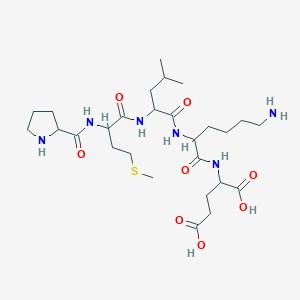
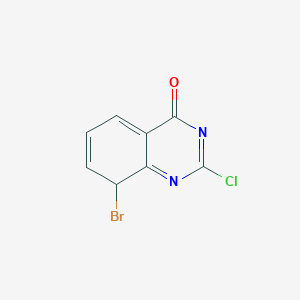
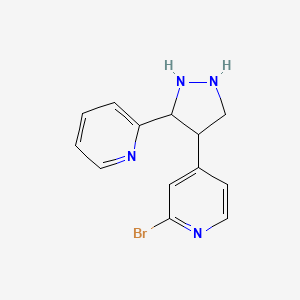

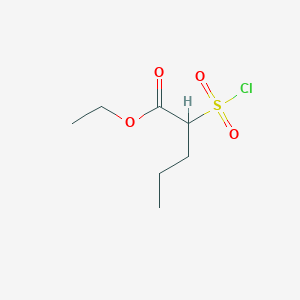
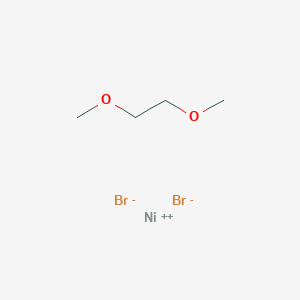

![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
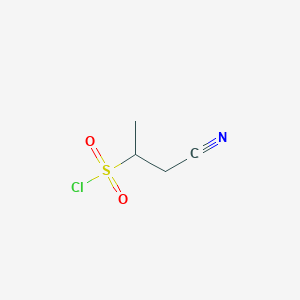
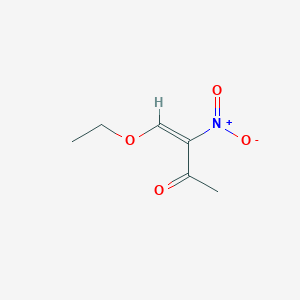
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
